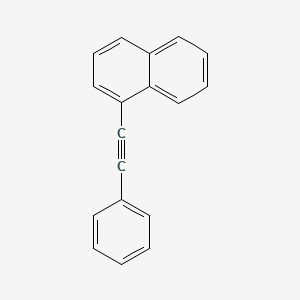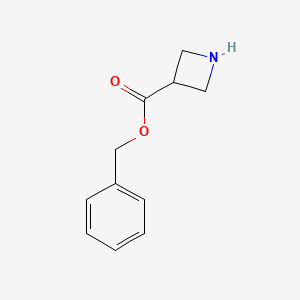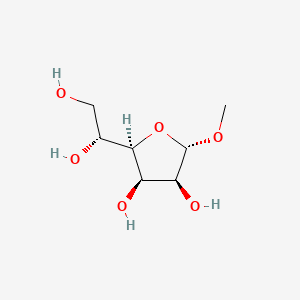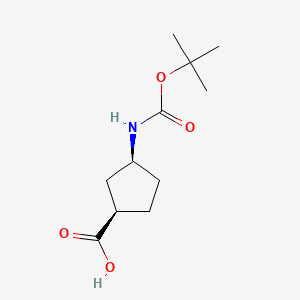
D-Cystine dimethyl ester
Vue d'ensemble
Description
D-Cystine dimethyl ester: is a derivative of the amino acid cysteine It is characterized by the presence of two cysteine molecules connected by a disulfide bond, with each cysteine molecule esterified with a methyl group
Mécanisme D'action
Target of Action
D-Cystine dimethyl ester is a derivative of the amino acid cystine It’s known that cystine and its derivatives play a crucial role in various biochemical processes, including protein synthesis and the formation of disulfide bonds, which are essential for protein structure and function .
Mode of Action
It’s known that cystine derivatives can interact with thiol-containing enzymes These interactions could potentially lead to changes in enzyme activity, affecting various biochemical processes
Biochemical Pathways
This compound may affect several biochemical pathways due to its potential interaction with thiol-containing enzymes . These enzymes are involved in numerous metabolic pathways, and their inhibition or activation could have downstream effects on these pathways.
Pharmacokinetics
It’s known that cystine and its derivatives are generally well-absorbed and distributed throughout the body . They can be metabolized through various pathways, including the transsulfuration pathway, and excreted in the urine .
Result of Action
Given its potential interaction with thiol-containing enzymes, it could potentially affect various cellular processes, including protein synthesis and function
Analyse Biochimique
Biochemical Properties
D-Cystine dimethyl ester participates in several biochemical reactions, primarily due to its disulfide bond and ester groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in redox reactions, such as thioredoxin reductase. The disulfide bond in this compound can be reduced to free thiol groups, which can then participate in further biochemical reactions. Additionally, the ester groups can be hydrolyzed by esterases, releasing free cysteine molecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the redox state of cells by modulating the levels of reactive oxygen species (ROS). This modulation can impact cell signaling pathways that are sensitive to oxidative stress, such as the MAPK and NF-κB pathways. Furthermore, this compound can influence gene expression by altering the redox state of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The disulfide bond in this compound can be reduced by thioredoxin, leading to the formation of free thiol groups. These thiol groups can then interact with other biomolecules, such as proteins and enzymes, through thiol-disulfide exchange reactions. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can be hydrolyzed by esterases, leading to the release of free cysteine. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of the redox state and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular antioxidant capacity and protect against oxidative stress. At high doses, it can induce toxicity and adverse effects, such as oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where the beneficial effects of this compound are seen at moderate doses, while high doses lead to detrimental outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to sulfur metabolism and redox regulation. It interacts with enzymes such as thioredoxin reductase and glutathione reductase, which are involved in maintaining cellular redox balance. The compound can also affect metabolic flux by modulating the levels of key metabolites, such as glutathione and cysteine .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via amino acid transporters and distributed to different cellular compartments. The compound can also interact with binding proteins that facilitate its transport and localization within cells. Its distribution can affect its localization and accumulation in specific tissues, influencing its biological activity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and lysosomes. Its activity and function can be influenced by its subcellular localization. For example, in the mitochondria, this compound can modulate the redox state and mitochondrial function. In the lysosomes, it can affect the degradation of biomolecules and the recycling of cellular components .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Cystine dimethyl ester typically involves the esterification of D-cystine. One common method includes the reaction of D-cystine with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: D-Cystine dimethyl ester undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The disulfide bond can be reduced to yield two molecules of D-cysteine dimethyl ester.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: D-cysteine dimethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: D-Cystine dimethyl ester is used as a building block in the synthesis of peptides and proteins.
Biology: In biological research, this compound is used to study the role of disulfide bonds in protein folding and stability. It is also used in the development of redox-sensitive probes and sensors .
Medicine: this compound has potential therapeutic applications, particularly in the development of drugs targeting oxidative stress and related conditions. Its ability to modulate redox states makes it a valuable tool in the study of diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings .
Comparaison Avec Des Composés Similaires
- L-Cystine dimethyl ester
- D-Cysteine dimethyl ester
- L-Cysteine dimethyl ester
Comparison: D-Cystine dimethyl ester is unique due to its specific stereochemistry and the presence of a disulfide bond. Compared to L-Cystine dimethyl ester, it has different biological activity and reactivity due to the stereochemical differences. D-Cysteine dimethyl ester and L-Cysteine dimethyl ester lack the disulfide bond, which significantly alters their chemical properties and applications .
Propriétés
IUPAC Name |
methyl (2S)-2-amino-3-[[(2S)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2/h5-6H,3-4,9-10H2,1-2H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPNPYNCKSWEHA-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSSCC(C(=O)OC)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CSSC[C@H](C(=O)OC)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444996-03-6 | |
| Record name | Methyl(2S)-2-amino-3-{[(2S)-2-amino-3-methoxy-3-oxopropyl]disulphanyl}propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine](/img/structure/B3041903.png)





